3-(2-Fluoro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorophenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique structure that includes fluorine, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core structure, introduction of the fluorophenyl group, and incorporation of the sulfanyl and diazatricyclo moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the fluorophenyl group can introduce various functional groups .
Scientific Research Applications
4-(2-Fluorophenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may have applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the sulfanyl and diazatricyclo moieties can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one: A similar compound with a different substitution pattern.
4-(2-Fluorophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one: Another analog with variations in the tricyclic core structure
Uniqueness
The uniqueness of 4-(2-Fluorophenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties.
Biological Activity
3-(2-Fluoro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one (commonly referred to as the compound ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings.
- Molecular Formula : C17H15FN2OS2
- Molecular Weight : 346.44 g/mol
- CAS Number : [Insert CAS number here if available]
Anticancer Activity
Research has indicated that compounds similar to 3-(2-Fluoro-phenyl)-2-mercapto derivatives exhibit significant anticancer properties. For instance:
- A study reported that mercapto-substituted compounds demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7) with IC50 values ranging from 6.2 μM to 43.4 μM .
- The presence of the thiol group in the structure is crucial for enhancing the interaction with biological targets involved in cancer proliferation.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent:
- It was noted that derivatives of similar structures possess antibacterial and antifungal activities. Specifically, mercapto compounds have been evaluated against pathogenic bacteria and fungi, demonstrating significant inhibition compared to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy:
- Studies suggest that similar thieno-pyrimidine derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro. This activity may be attributed to their ability to modulate signaling pathways involved in inflammation .
Case Studies and Research Findings
The mechanisms through which 3-(2-Fluoro-phenyl)-2-mercapto compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : They may interfere with signaling pathways such as NF-kB and MAPK pathways that are crucial for inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Scavenging : The thiol group can act as a scavenger for ROS, thereby reducing oxidative stress in cells.
Properties
Molecular Formula |
C17H15FN2OS2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H15FN2OS2/c1-9-6-7-10-13(8-9)23-15-14(10)16(21)20(17(22)19-15)12-5-3-2-4-11(12)18/h2-5,9H,6-8H2,1H3,(H,19,22) |
InChI Key |
KJLHULQTSDYMOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.